4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene
Overview
Description
4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is a type of dithiophene, which is a class of organic compounds that are widely used in the field of organic electronics . It is a large and rigid planar conjugated structure, making it a suitable building block for high-performance small molecule-based photovoltaic devices .
Synthesis Analysis
The synthesis of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene involves polymerization . Chang et al. reported the polymerization of this compound with 4,7-dibromo-2,1,3-benzothiadiazole for organic solar cells .Molecular Structure Analysis
The molecular structure of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is characterized by a large and rigid planar conjugated structure . This structure is beneficial for its use in organic electronic applications.Chemical Reactions Analysis
The chemical reactions involving 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene are primarily related to its polymerization . The polymerization process is crucial for its application in organic solar cells.Scientific Research Applications
Organic Solar Cells 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene has been prominently featured in the design of organic solar cells. It has been used as a central building block in the synthesis of small molecules for acceptor-donor-acceptor (A-D-A) structures, showing the potential to significantly influence optical, electrochemical, and charge transport properties, contributing to a power conversion efficiency of over 8% (Wang Ni et al., 2015). Further, its integration into conjugated polymers, alternating with electron-donating and electron-accepting units, has demonstrated promising applications in photovoltaics due to its desirable absorption characteristics and its ability to enable high short-circuit current in devices (Zhengguo Zhu et al., 2007).
Optoelectronic Devices The compound has also been identified as a crucial component for the synthesis of molecules used in optoelectronic devices. Its ability to facilitate direct C–H cross-coupling reactions has been harnessed to obtain compounds that can be employed in these devices, thereby expanding the scope of its application in the field of optoelectronics (Nikita S. Gudim et al., 2021).
Photovoltaic Performance Enhancement In the realm of polymer/fullerene bulk heterojunctions for low-cost photovoltaic applications, this compound has been used to synthesize new low-band-gap polythiophenes. Alteration of morphology using solvent additives, based on this compound, has led to achieving high power efficiency in solar cells (A. Moulé et al., 2008). Moreover, the synthesis of conjugated copolymers based on this compound has shown broad and strong absorption in the spectrum, indicating their suitability for all-polymer solar cells (D. Deng & Li-Na Gu, 2013).
Mechanism of Action
The mechanism of action of 4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b’]dithiophene in organic solar cells involves the generation of an electric current when light is absorbed . The absorbed light excites electrons to a higher energy state, and these electrons then move through the material, generating an electric current.
Future Directions
Properties
IUPAC Name |
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38S2/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)21-13-15-26-23(21)24-22(25)14-16-27-24/h13-16,19-20H,5-12,17-18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIQEWGTLOQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1(C2=C(C3=C1C=CS3)SC=C2)CC(CC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is the molecular formula and weight of PCPDT?
A1: While the provided research focuses on PCPDT-based polymers and not the monomer itself, its molecular formula is C27H40S2 and its molecular weight is 428.72 g/mol.
Q2: What are the key spectroscopic features of PCPDT?
A2: PCPDT exhibits a characteristic absorption band in the visible region, typically between 500-800 nm, attributed to π-π* transitions. Raman spectroscopy reveals vibrational modes associated with the conjugated backbone, providing insights into molecular ordering and crystallinity.
Q3: How does the presence of PCBM affect the photodegradation of PCPDT?
A3: Research indicates that [, ]-phenyl-C61-butyric acid methyl ester (PCBM) can exhibit both stabilizing and destabilizing effects on the photo-oxidation of PCPDT, depending on factors like polymer:PCBM ratio and blend morphology.
Q4: How does the choice of solvent and additives influence the performance and morphology of PCPDT:PCBM blends in OPV devices?
A4: Solvent additives like 1,8-octanedithiol (ODT) play a crucial role in controlling PCPDT crystallization and the nanoscale phase separation in PCPDT:PCBM blends, ultimately impacting charge transport and device efficiency. High boiling point solvents like 1,3,5-trichlorobenzene can promote PCPDT crystallization, leading to improved charge transport.
Q5: How does the molecular weight of PEG-PLGA polymers impact the properties of PCPDT nanoparticles in aqueous media?
A5: Lower molecular weight PEG-PLGA polymers (e.g., PEG2kDa-PLGA4kDa) yield smaller PCPDT nanoparticles with reduced cytotoxicity, making them more suitable for biological applications.
Q6: How does PCPDT compare to other donor materials in terms of OPV device efficiency?
A6: PCPDT-based OPV devices have achieved efficiencies exceeding 3%, with some studies reporting up to 6.6% efficiency upon morphology optimization and device engineering.
Q7: What factors limit the open-circuit voltage (Voc) and fill factor (FF) in PCPDT-based OPV devices?
A7: Recombination processes, particularly the formation of low-energy triplet excitons on the PCPDT donor polymer, can limit Voc and FF. Additionally, the morphology and interfacial properties of the PCPDT:acceptor blend significantly influence charge extraction and overall device performance.
Q8: How can the performance of PCPDT-based OPV devices be improved?
A8: Several strategies can enhance PCPDT-based OPV performance:
- Morphology Control: Utilizing solvent additives (e.g., ODT) and optimizing processing conditions to achieve favorable nanoscale phase separation and improve charge transport.
- Interfacial Engineering: Modifying the interface between PCPDT and the acceptor material to enhance exciton dissociation and charge extraction.
- Tandem Cell Architectures: Combining PCPDT with other materials in multi-junction devices to broaden the absorption spectrum and enhance light harvesting.
Q9: How does PCPDT perform in hybrid solar cells that incorporate quantum dots (QDs)?
A9: PCPDT has been successfully used in hybrid solar cells with CdSe QDs, achieving efficiencies over 3%. The broad absorption range of PCPDT complements the QD absorption, enhancing light harvesting.
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